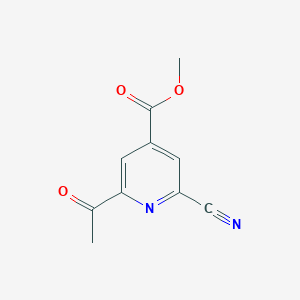
Methyl 2-acetyl-6-cyanoisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyl-6-cyanoisonicotinate is a chemical compound with the molecular formula C10H8N2O3 It is a derivative of isonicotinic acid and contains functional groups such as acetyl, cyano, and ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-6-cyanoisonicotinate typically involves the cyanoacetylation of isonicotinic acid derivatives. One common method includes the reaction of 2-cyanoisonicotinic acid with acetic anhydride and methanol under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to maintain consistent temperature and pressure, as well as the use of catalysts to increase the reaction rate. The purification of the final product is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-6-cyanoisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various ester and amide derivatives.
Scientific Research Applications
Methyl 2-acetyl-6-cyanoisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-6-cyanoisonicotinate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The cyano and acetyl groups play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyanoisonicotinate: Lacks the acetyl group but shares similar reactivity.
Methyl 2-acetylisonicotinate: Lacks the cyano group but has similar structural features.
2-Cyanoisonicotinic acid: The parent acid form without the ester group.
Uniqueness
Methyl 2-acetyl-6-cyanoisonicotinate is unique due to the presence of both acetyl and cyano groups, which confer distinct chemical reactivity and potential bioactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 2-acetyl-6-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)9-4-7(10(14)15-2)3-8(5-11)12-9/h3-4H,1-2H3 |
InChI Key |
WHJWFMVJPQHWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















